molecular formula C18H18N4O5S2 B2567686 N-{4-[(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide CAS No. 868219-03-8

N-{4-[(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B2567686
CAS No.: 868219-03-8
M. Wt: 434.49
InChI Key: BEEUKRFEDKSMLJ-UHFFFAOYSA-N
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Description

N-{4-[(2-{[(3-Nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a synthetic small molecule of interest in medicinal chemistry research, integrating several pharmacologically relevant motifs into a single scaffold. This compound features a 4,5-dihydro-1H-imidazole core, a structure prevalent in various biologically active molecules and ligands . The imidazole ring is a versatile heterocycle known for its ability to participate in hydrogen bonding and ionic interactions with biological targets, which can be crucial for modulating enzyme activity or receptor binding . Furthermore, the molecule contains a phenylsulfonamide group, a common feature in many compounds designed for enzyme inhibition, particularly in the development of agents for inflammation and cancer research. The presence of the sulfanyl linker and the nitrophenyl moiety may influence the compound's electronic properties and metabolic stability, making it a valuable probe for structure-activity relationship (SAR) studies. Researchers can utilize this compound to investigate new chemical entities for potential application in biochemical pathway analysis and the discovery of novel therapeutic targets. Its multifaceted structure provides a foundation for exploring interactions with a range of enzymes and cellular receptors.

Properties

IUPAC Name

N-[4-[[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S2/c1-13(23)20-15-5-7-17(8-6-15)29(26,27)21-10-9-19-18(21)28-12-14-3-2-4-16(11-14)22(24)25/h2-8,11H,9-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEUKRFEDKSMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-nitrobenzyl chloride with thiourea to form 3-nitrophenylmethylthiourea. This intermediate is then reacted with 4,5-dihydro-1H-imidazole-1-sulfonyl chloride under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Hydrolysis of Sulfonamide

The sulfonamide group undergoes hydrolysis under acidic or basic conditions to form sulfonic acids. This reaction is critical for stability studies:
R-SO2NHAr+H2OH+/OHR-SO3H+NH2Ar\text{R-SO}_2\text{NHAr} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-SO}_3\text{H} + \text{NH}_2\text{Ar}
Table 1: Hydrolysis Conditions

Reaction TypeCatalystTemperatureProduct
AcidicHCl50–100°CSulfonic acid
BasicNaOH50–100°CAminophenyl compound

Nucleophilic Substitution

The sulfonamide’s sulfonamide group (–SO₂NH–) can undergo nucleophilic substitution with amines or hydrazines, forming new derivatives.

Nitro Group Reduction

The nitrophenyl group may undergo reduction to form aniline derivatives under catalytic hydrogenation or enzymatic conditions (e.g., via deazaflavin-dependent nitroreductase) .
NO2ReductionNH2\text{NO}_2 \xrightarrow{\text{Reduction}} \text{NH}_2

Imidazole Ring Reactivity

The 4,5-dihydro-1H-imidazol-1-yl moiety may participate in electrophilic substitution or ring-opening reactions under harsh conditions (e.g., strong acids/bases).

Stability and Reactivity

  • Thermal stability : Stable under normal laboratory conditions but may degrade at high temperatures.

  • Chemical sensitivity : Reactivity with strong acids/bases due to nitro and sulfonamide groups.

Biological Mechanism Insights

While direct data is limited, analogous sulfonamide derivatives exhibit activity via:

  • Enzyme inhibition : Binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase).

  • Redox-mediated action : Nitro group reduction may generate reactive intermediates .

Scientific Research Applications

Structure and Composition

N-{4-[(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide has a complex structure that can be broken down into several functional groups contributing to its biological activity. The compound features:

  • Imidazole ring : Known for its role in biological systems and as a pharmacophore in drug design.
  • Nitrophenyl moiety : Often associated with antibacterial and anticancer properties.
  • Sulfonamide group : Commonly linked to antimicrobial activity.

Molecular Formula

The molecular formula for this compound is C16H18N4O4SC_{16}H_{18}N_{4}O_{4}S, which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound}. Research indicates that compounds with similar structures exhibit significant growth inhibition in various cancer cell lines. For instance:

  • In vitro studies have demonstrated that related sulfonamide derivatives show promising results against human lung carcinoma (A549) and breast carcinoma (MCF-7) cell lines .

Antimicrobial Properties

Sulfonamide compounds are well-known for their antimicrobial properties. The presence of the sulfonamide group in this compound enhances its ability to inhibit bacterial growth by targeting dihydrofolate reductase (DHFR), a critical enzyme for bacterial DNA synthesis .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps may include:

  • Formation of the imidazole ring.
  • Introduction of the nitrophenyl group via electrophilic substitution.
  • Sulfonation to attach the sulfonamide moiety.

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm functional groups.
  • Mass Spectrometry (MS) : Helps in determining the molecular weight and composition.
  • Infrared Spectroscopy (IR) : Provides information on functional groups present in the compound.

Case Studies

Several studies have documented the efficacy of compounds related to this compound:

  • Anticancer Efficacy : A study evaluated a series of related sulfonamides against multiple cancer cell lines, reporting significant growth inhibition rates .
  • Antimicrobial Activity : Another research focused on synthesizing sulfonamide derivatives and assessing their antimicrobial properties against various bacterial strains, demonstrating effective inhibition .

Mechanism of Action

The mechanism of action of N-{4-[(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The imidazole ring can bind to metal ions, disrupting essential biological processes in microorganisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs primarily differ in the substituent on the benzylthio group. A closely related derivative, N-{4-[(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide (CAS 868217-37-2), serves as a key comparator . Below is a detailed analysis:

Table 1: Structural and Hypothetical Property Comparison

Property 3-Nitrophenyl Derivative 4-Chlorophenyl Derivative (CAS 868217-37-2)
Molecular Formula C₁₉H₁₈N₄O₅S₂ C₁₉H₁₈ClN₃O₃S₂
Substituent Position 3-Nitro (meta) on phenyl ring 4-Chloro (para) on phenyl ring
Electron Effects Strong electron-withdrawing (nitro group) → May reduce electron density in the core structure Moderate electron-withdrawing (chloro group) → Less pronounced
Molecular Weight ~446.5 g/mol ~443.0 g/mol
Hypothetical Solubility Lower aqueous solubility due to nitro group’s hydrophobicity Slightly higher solubility compared to nitro analog
Biological Activity Potential for enhanced binding to nitroreductase enzymes or nitro-sensitive targets Likely altered pharmacokinetics due to lipophilic chloro group

Key Findings :

Substituent Impact :

  • The 3-nitro group introduces stronger electron-withdrawing effects than the 4-chloro substituent. This could influence reactivity in nucleophilic or electrophilic reactions, such as sulfonamide bridge stability or interactions with biological targets .
  • The para-chloro derivative’s higher lipophilicity may improve membrane permeability compared to the meta-nitro analog, though this remains speculative without experimental data.

In contrast, chloro-substituted analogs are more commonly linked to antimicrobial or anti-inflammatory activity .

Synthetic Accessibility :

  • The 4-chloro derivative is cataloged in chemical databases (e.g., ZINC2711532, MCULE-6582854618) with available synthetic routes, while the 3-nitro analog’s synthesis is less documented, possibly due to challenges in nitro group introduction or purification .

Biological Activity

N-{4-[(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Imidazole ring : Contributing to its biological activity.
  • Nitrophenyl group : Implicated in its pharmacological effects.
  • Sulfanyl and sulfonyl groups : Enhancing solubility and reactivity.

The molecular formula is C₁₈H₁₈N₄O₄S₂, with a molecular weight of approximately 398.49 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzymatic pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma) cells. The mechanism appears to involve:

  • Inhibition of cell proliferation : The compound reduces cell viability in a dose-dependent manner.
  • Induction of apoptosis : Flow cytometry analysis reveals an increase in early apoptotic cells upon treatment with the compound.

For instance, a study reported an IC₅₀ value of 25.72 ± 3.95 μM for MCF cell-line apoptosis, demonstrating its potency against cancer cells .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. Key findings include:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Inhibition Zone (IZ)
Staphylococcus aureus40 μg/mL21 mm
Escherichia coli200 μg/mL14 mm
Pseudomonas aeruginosa500 μg/mL10 mm

These results indicate that the compound could serve as a potential lead for developing new antibiotics .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Anticancer Studies : A study demonstrated that the compound significantly inhibited tumor growth in vivo, supporting its potential as an anticancer agent .
  • Antimicrobial Studies : Another investigation assessed its efficacy against various microbial pathogens, confirming its broad-spectrum antimicrobial activity .
  • Mechanistic Insights : Research has suggested that the nitro group may play a crucial role in the activation of reactive oxygen species (ROS), contributing to its cytotoxic effects on cancer cells .

Q & A

Q. What synthetic strategies are recommended for preparing N-{4-[(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including: (i) Imidazole core formation : Cyclization of thiourea derivatives with α-halo ketones to generate the 4,5-dihydro-1H-imidazole ring . (ii) Sulfonation : Reaction of the imidazole intermediate with sulfonyl chlorides to introduce the sulfonyl group at the 1-position . (iii) Functionalization : Coupling the sulfonated imidazole with a nitrobenzylthiol group via nucleophilic substitution, followed by acetylation of the aniline moiety .
  • Key Reference: Controlled copolymerization techniques (e.g., using APS initiators) ensure regioselectivity .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to confirm substituent positions (e.g., sulfonyl, nitro, and acetamide groups) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous imidazole derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., compare with NIST data for related acetamide-sulfonates ).

Q. What solvents are suitable for solubility and stability studies?

  • Methodological Answer :
  • Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s sulfonyl and nitro groups, which enhance polarity .
  • Aqueous solubility can be tested using buffered solutions (pH 2–12) to assess hydrolytic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, stoichiometry, catalyst loading) .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions, as shown for diazomethane syntheses .
  • Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .

Q. How to resolve contradictions in spectroscopic or analytical data?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, HPLC, and X-ray data to confirm purity and structure .
  • Isotopic Labeling : Introduce 15N^{15}N or 13C^{13}C labels to clarify ambiguous NMR signals .
  • Thermogravimetric Analysis (TGA) : Identify decomposition patterns that may explain anomalous mass spectra .

Q. What computational methods predict the compound’s reactivity or bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict sulfonyl group reactivity .
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes with imidazole-binding sites) using software like AutoDock .

Q. How to establish structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace nitro with methoxy or halogens) and test biological activity .
  • Pharmacophore Mapping : Use X-ray data to identify critical hydrogen-bonding motifs .
  • Enzymatic Assays : Measure inhibition constants (KiK_i) against target proteins (e.g., kinases or oxidoreductases) .

Q. How to assess stability under varying storage and experimental conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–8 weeks .
  • HPLC Purity Tracking : Monitor degradation products (e.g., sulfonic acid derivatives) using C18 columns and UV detection .
  • pH-Dependent Degradation : Use kinetic modeling to predict shelf-life in buffered solutions .

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